3-(Ethanesulfonyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

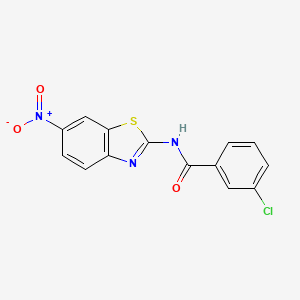

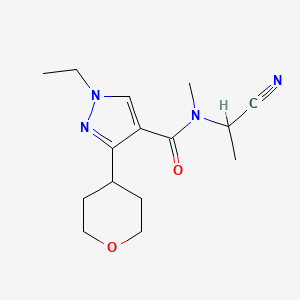

3-(Ethanesulfonyl)pyridine is a chemical compound with the CAS Number: 192203-94-4 . It has a molecular weight of 171.22 and its IUPAC name is 3-(ethylsulfonyl)pyridine . It is in liquid form .

Synthesis Analysis

The synthesis of pyridine-3-sulfonyl chlorides involves the diazotation of substituted 3-aminopyridines, followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The conditions for this synthesis were optimized by taking into account the detailed understanding of this substitution . The synthesized pyridine-3-sulfonyl chlorides were converted to pyridine-3-sulfonic acids and -sulfonyl amides .Molecular Structure Analysis

The InChI code for 3-(Ethanesulfonyl)pyridine is 1S/C7H9NO2S/c1-2-11(9,10)7-4-3-5-8-6-7/h3-6H,2H2,1H3 . The key for this InChI code is WKRFAZABSKCRJU-UHFFFAOYSA-N .Chemical Reactions Analysis

Pyridine derivatives, including 3-(Ethanesulfonyl)pyridine, have been found to display a diversified reactivity profile . They are important structural cores in many natural products and used in pharmaceuticals and chemical reagents for organic synthesis .Physical And Chemical Properties Analysis

3-(Ethanesulfonyl)pyridine is a liquid at room temperature . It has a molecular weight of 171.22 .Wissenschaftliche Forschungsanwendungen

Reaction Mechanisms and Synthesis

- The study of reactions involving alkanesulfonyl chlorides and pyridines reveals insights into the elimination mechanism of sulfonyl chloride and the formation of sulfene intermediates (Uhn, Lee, Park, Kim, & Ryu, 1990).

- Research on highly functionalized pyridines synthesis using N-sulfonyl ketimines and alkynes demonstrates the utility of the N-S bond as an internal oxidant in a novel Rh(III)-catalyzed process (Zhang, Huang, Zhang, & Dong, 2014).

- Investigations into the kinetics of methanolysis of arenesulfonyl chloride in the presence of pyridines provide valuable insights into the reaction mechanisms and structural variations in pyridine (Tae, Choon, & Rim, 1989).

Environmental Applications

- A study on the degradation mechanism of pyridine in drinking water using a dielectric barrier discharge system highlights the potential environmental applications of pyridine derivatives in treating nitrogen heterocyclic compounds (Li, Yi, Yi, Zhou, & Wang, 2017).

Materials Science and Chemistry

- Research into the synthesis of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, including crystal and molecular structure determination, provides insights into the stability and structural properties of pyridine derivatives (Percino, Chapela, Romero, Rodríguez-Barbarín, & Meléndez-Bustamante, 2006).

- The development of simple bipolar host materials using 3-(1H-Pyrazol-1-yl)pyridine for high-efficiency phosphorescent organic light-emitting diodes (PhOLEDs) illustrates the application of pyridine derivatives in advanced electronic devices (Li, Li, Liu, & Jin, 2016).

Safety And Hazards

The safety information for 3-(Ethanesulfonyl)pyridine includes several hazard statements such as H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of fire, CO2, dry chemical, or foam should be used for extinction .

Zukünftige Richtungen

The future directions for 3-(Ethanesulfonyl)pyridine could involve further exploration of its biological activity. The goal is to search for promising biologically active compounds through the synthesis of new pyridine-3-sulfonyl chlorides as synthons for the preparation of N-substituted sulfonic acids and sulfonyl amides .

Eigenschaften

IUPAC Name |

3-ethylsulfonylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-2-11(9,10)7-4-3-5-8-6-7/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRFAZABSKCRJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CN=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Ethanesulfonyl)pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Cyclohexyl-3-[[2-(4-methylphenyl)sulfonylacetyl]amino]thiourea](/img/structure/B2419400.png)

![9-((4-(2-methylbenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2419409.png)

![3-Methyl-6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2419410.png)

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2419411.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2419412.png)